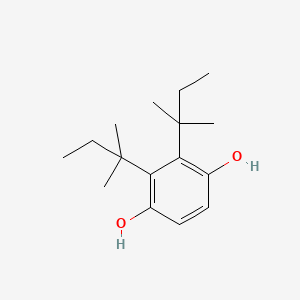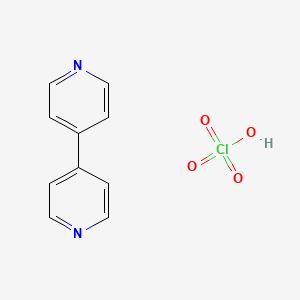
Perchloric acid;4-pyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;4-pyridin-4-ylpyridine is a compound that combines the properties of perchloric acid and 4-pyridin-4-ylpyridine. Perchloric acid is a strong mineral acid known for its impressive oxidizing properties, while 4-pyridin-4-ylpyridine is a heterocyclic aromatic organic compound. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;4-pyridin-4-ylpyridine typically involves the reaction of 4-pyridin-4-ylpyridine with perchloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{4-pyridin-4-ylpyridine} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and the product is typically purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid;4-pyridin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The pyridine moiety can undergo reduction reactions under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Perchloric acid;4-pyridin-4-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of perchloric acid;4-pyridin-4-ylpyridine involves its ability to act as an oxidizing agent and its interaction with various molecular targets. The perchloric acid component can oxidize substrates, while the pyridine moiety can interact with enzymes and other proteins, affecting their activity and function. The compound’s effects are mediated through pathways involving redox reactions and molecular binding.
Comparación Con Compuestos Similares
Similar Compounds
Perchloric acid: A strong mineral acid with powerful oxidizing properties.
4-pyridin-4-ylpyridine: A heterocyclic aromatic compound with various chemical reactivity.
Uniqueness
Perchloric acid;4-pyridin-4-ylpyridine is unique due to the combination of the strong oxidizing properties of perchloric acid and the versatile reactivity of 4-pyridin-4-ylpyridine. This dual functionality makes it valuable in applications where both oxidation and specific molecular interactions are required.
Propiedades
Número CAS |
72802-75-6 |
|---|---|
Fórmula molecular |
C10H9ClN2O4 |
Peso molecular |
256.64 g/mol |
Nombre IUPAC |
perchloric acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.ClHO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
Clave InChI |
SBMBEHXWSSDDHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC=NC=C2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




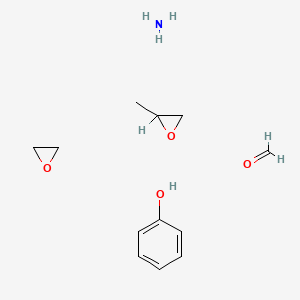
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

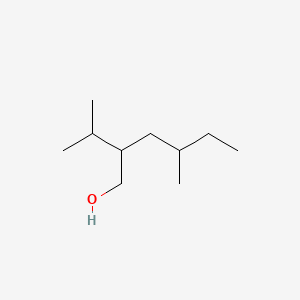
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
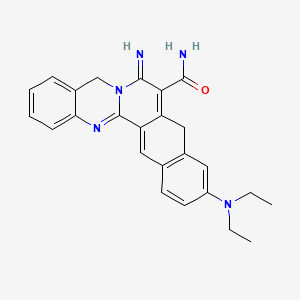

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
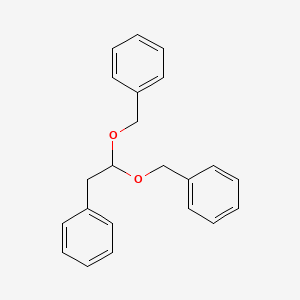
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
